[5-bromo-1-(2-phenoxyethyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
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Overview
Description
5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the indole ring.
Morpholine-4-carbothioylation: Attachment of the morpholine-4-carbothioyl group.
Phenoxyethylation: Addition of the phenoxyethyl group.
Each step requires specific reagents and conditions, such as bromine for bromination, morpholine and thiophosgene for morpholine-4-carbothioylation, and phenoxyethyl bromide for phenoxyethylation. Reaction conditions may include solvents like dichloromethane, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may provide insights into designing new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their functions and triggering specific cellular pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler indole derivative with a bromine atom.
3-(Morpholine-4-carbothioyl)indole: An indole derivative with a morpholine-4-carbothioyl group.
1-(2-Phenoxyethyl)indole: An indole derivative with a phenoxyethyl group.
Uniqueness
5-BROMO-3-(MORPHOLINE-4-CARBOTHIOYL)-1-(2-PHENOXYETHYL)-1H-INDOLE is unique due to the combination of its functional groups, which may impart distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C21H21BrN2O2S |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
[5-bromo-1-(2-phenoxyethyl)indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C21H21BrN2O2S/c22-16-6-7-20-18(14-16)19(21(27)23-8-11-25-12-9-23)15-24(20)10-13-26-17-4-2-1-3-5-17/h1-7,14-15H,8-13H2 |
InChI Key |
JWHNFNVSPOZSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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